![molecular formula C23H23N5O3 B14956217 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956217.png)
6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazatricyclo core, followed by the introduction of the imino, methoxyethyl, and methylphenylmethyl groups under specific reaction conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide":
Note: It is important to note that the search results do not provide direct information on the applications of the specific compound "this compound." However, some results discuss related compounds with similar structural features, providing insights into potential applications.
Potential Applications Based on Structural Similarities
- Enzyme Inhibition :
- Compounds with structural features similar to the target compound may act as inhibitors for specific enzymes involved in metabolic pathways.
- Potential targets include kinases and proteases critical for tumor growth and survival.
- Preliminary studies suggest that related compounds can inhibit enzyme activity by competing with substrate-binding sites.
- Interaction with Enzymes/Receptors :
- Furan and imino groups present in similar compounds can form hydrogen bonds or hydrophobic interactions with target proteins.
- The methoxyethyl side chain may enhance solubility and permeability across cellular membranes, potentially facilitating better interaction with biological targets.
- Pharmaceutical Research :
- The presence of imino groups suggests the compound could be relevant in pharmaceutical research.
- The compounds can be used as synthons or building blocks in organic synthesis.
- Detection of Semicarbazide :
General Information on Related Compounds
- PubChem Information :
- PubChem provides structural information, synonyms, and computed descriptors for "6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide" .
- This information can be useful in identifying and studying the compound .
- General chemical properties :
- The furan ring can be oxidized to form furanones.
- The imino group can be reduced to an amine.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
- 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
- Ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxyethyl and methylphenylmethyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclic structure and various functional groups. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and its interactions within biological systems.
Molecular Formula and Weight
- Molecular Formula: C28H25N5O2
- Molecular Weight: 463.5 g/mol
Structural Features
The compound features:
- A triazole ring that may enhance biological activity.
- An imino group , which is often associated with reactivity in biological systems.
- A methoxyethyl side chain that could influence solubility and bioavailability.
- A carboxamide moiety , which may play a role in receptor interactions.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:
Anticancer Activity
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For instance, compounds with analogous structures have shown effectiveness against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The unique structure of the compound suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and obesity.
Antimicrobial Properties
Compounds with triazole rings are often evaluated for antimicrobial activity. Preliminary data indicate that this compound may exhibit inhibitory effects against certain bacterial strains.
The mechanism by which This compound exerts its biological effects likely involves:
- Binding to specific receptors or enzymes , modulating their activity.
- Interference with cellular signaling pathways , leading to altered cellular responses.
- Induction of oxidative stress , which can trigger apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar triazole compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a close analog demonstrated potent inhibition of the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. This suggests a potential pathway for therapeutic application in cancer treatment.
Table 1: Biological Activities of Related Compounds
Interaction Studies
Interaction studies using molecular docking simulations have indicated favorable binding affinities between the compound and various biological targets, suggesting its potential as a lead compound for drug development.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-25-22(29)17-13-18-21(28(20(17)24)11-12-31-2)26-19-5-3-4-10-27(19)23(18)30/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29) |
InChI Key |
YDTQOYFZYFADIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC |
Origin of Product |
United States |
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